molecular formula C16H15NO B12882013 4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole

4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole

Cat. No.: B12882013
M. Wt: 237.30 g/mol
InChI Key: CHLYZZSXQFAGFZ-UHFFFAOYSA-N
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Description

4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group and an o-tolyl group attached to the oxazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction between an o-tolyl ketone and a phenylamine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-(o-tolyl)pyridine: Similar in structure but with a pyridine ring instead of an oxazole ring.

    2-(4-Methylsulfonylphenyl)indole: Contains an indole ring and exhibits different biological activities.

    Bis(trifluoromethylated)-4-aryl-3,4-dihydroquinazolines: Another class of heterocycles with distinct properties.

Uniqueness

4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole is unique due to its specific substitution pattern and the presence of both phenyl and o-tolyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-(2-methylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H15NO/c1-12-7-5-6-10-14(12)16-17-15(11-18-16)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3

InChI Key

CHLYZZSXQFAGFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3

Origin of Product

United States

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